molecular formula C12H10N2O3S B12333681 Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-6-phenyl-

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-6-phenyl-

Cat. No.: B12333681
M. Wt: 262.29 g/mol
InChI Key: FBFMGYUNZQIFNV-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-6-phenyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-6-phenyl- typically involves multi-step reactions. One common method includes the cyclization of appropriate thieno derivatives with urea or thiourea under acidic or basic conditions . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve solvent-free reactions to enhance yield and reduce environmental impact. One-pot solvent-free reactions have been reported to be effective for the large-scale synthesis of thienopyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-6-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-6-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-6-phenyl- involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit protein kinases and its potential as an anticancer agent make it a valuable compound for further research and development .

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

3-hydroxy-6-phenyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H10N2O3S/c15-11-10-8(13-12(16)14(11)17)6-9(18-10)7-4-2-1-3-5-7/h1-6,8,10,17H,(H,13,16)

InChI Key

FBFMGYUNZQIFNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3C(S2)C(=O)N(C(=O)N3)O

Origin of Product

United States

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